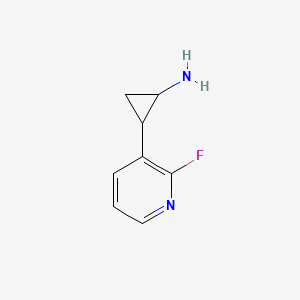
1-methyl-3-(propan-2-yl)-1H-pyrazole-5-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-(propan-2-yl)-1H-pyrazole-5-sulfonylchloride is a chemical compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms in the ring. This particular compound is characterized by the presence of a sulfonyl chloride group, which is known for its reactivity and utility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole-5-sulfonylchloride typically involves the reaction of 1-methyl-3-(propan-2-yl)-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 1-methyl-3-(propan-2-yl)-1H-pyrazole
Reagent: Chlorosulfonic acid (ClSO3H)
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions. The mixture is stirred until the reaction is complete, and the product is then purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-3-(propan-2-yl)-1H-pyrazole-5-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Substitution: Nucleophiles like amines (R-NH2), alcohols (R-OH), and thiols (R-SH) are commonly used. The reactions are typically carried out in the presence of a base, such as triethylamine (Et3N), to neutralize the hydrochloric acid formed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acids: Formed by oxidation.
Applications De Recherche Scientifique
1-methyl-3-(propan-2-yl)-1H-pyrazole-5-sulfonylchloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in drug development, particularly as a building block for sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 1-methyl-3-(propan-2-yl)-1H-pyrazole-5-sulfonylchloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can modify amino acid residues in proteins, leading to changes in protein function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-3-(propan-2-yl)-1H-pyrazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
1-methyl-3-(propan-2-yl)-1H-pyrazole-5-sulfonate: Similar structure but with a sulfonate group instead of a sulfonyl chloride group.
1-methyl-3-(propan-2-yl)-1H-pyrazole-5-sulfonothioate: Similar structure but with a sulfonothioate group instead of a sulfonyl chloride group.
Uniqueness
1-methyl-3-(propan-2-yl)-1H-pyrazole-5-sulfonylchloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives and functionalized compounds.
Propriétés
Formule moléculaire |
C7H11ClN2O2S |
|---|---|
Poids moléculaire |
222.69 g/mol |
Nom IUPAC |
2-methyl-5-propan-2-ylpyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C7H11ClN2O2S/c1-5(2)6-4-7(10(3)9-6)13(8,11)12/h4-5H,1-3H3 |
Clé InChI |
XNXGZWITTLXJHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN(C(=C1)S(=O)(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


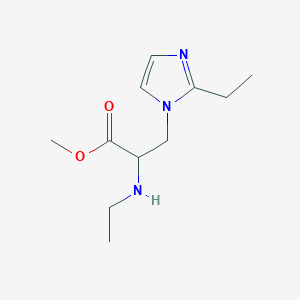
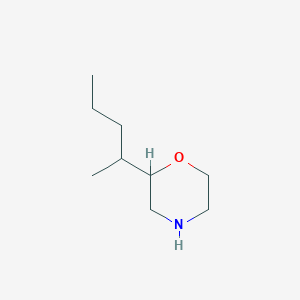
![3-Tert-butoxycarbonyl-7,7-difluoro-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13542676.png)

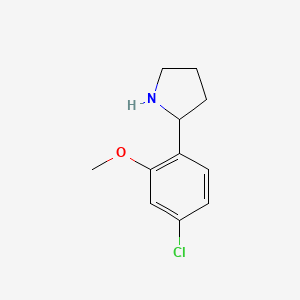
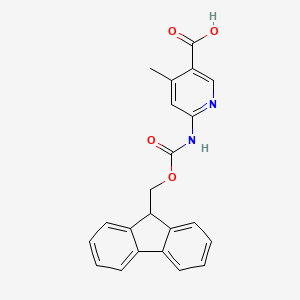
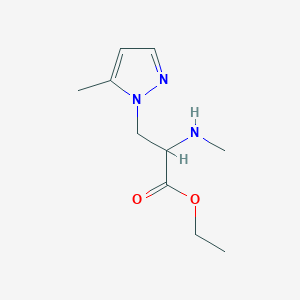

![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13542716.png)
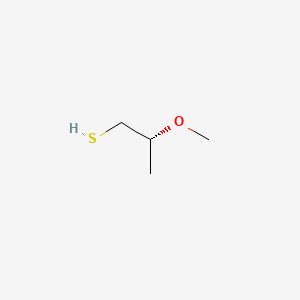

![2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(methoxycarbonyl)furan-2-yl]propanoicacid](/img/structure/B13542745.png)
![6-Oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13542750.png)
